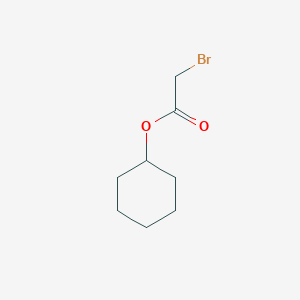

Cyclohexyl bromoacetate

Description

Significance within Organic Synthesis and Methodological Advancements

The primary significance of cyclohexyl bromoacetate (B1195939) in organic synthesis lies in its function as a potent alkylating agent. vulcanchem.com The bromoacetyl group serves as a highly reactive electrophilic center, readily undergoing nucleophilic attack. This reactivity allows for the introduction of the cyclohexyl acetate (B1210297) moiety onto a variety of nucleophilic substrates, including amines, thiols, and carbanions, facilitating the construction of more complex molecular architectures. Research has demonstrated its use in reactions such as the condensation with the sodio-derivative of ethyl cyclohexanone-2-carboxylate. cdnsciencepub.com Its utility is also highlighted in the synthesis of novel ionic liquids, where cyclohexyl bromoacetate is quaternized with heterocyclic bases like pyridine (B92270) or N-methylimidazole. acs.org This versatility makes it a valuable building block in the development of new synthetic methodologies and the creation of diverse organic compounds.

Evolution of Research Perspectives on Halogenated Organic Compounds

The scientific perspective on halogenated organic compounds (HOCs) has evolved significantly over the past century. Initially prized for their chemical stability and wide-ranging applications in industry, agriculture, and consumer products, they are now viewed with greater caution. nih.govchromatographyonline.com Many HOCs are recognized for their persistence in the environment, potential for bioaccumulation in the food chain, and association with adverse health effects in both humans and wildlife. nih.govchromatographyonline.comresearchgate.net This has led to increased regulation and restrictions on many HOCs, such as polychlorinated biphenyls (PCBs). nih.gov However, the field continues to evolve, with ongoing research into "emerging new HOCs of concern" like certain flame retardants and perfluoroalkyl substances (PFAS). nih.gov While compounds like this compound are primarily used as reactive intermediates in controlled laboratory or industrial settings rather than being released in bulk, their study exists within this broader context of understanding the properties and lifecycle of halogenated molecules. google.comresearchgate.net The focus remains on harnessing their unique reactivity for specific synthetic goals while managing their potential impacts. researchgate.net

Academic Context and Scope of Inquiry

This article provides a focused scientific overview of this compound. The scope is strictly limited to its synthesis, physicochemical properties, reactivity, mechanistic pathways, spectroscopic analysis, and applications in chemical research. The inquiry is based on established chemical principles and documented research findings, excluding any discussion of dosage, administration, or specific safety profiles to maintain a purely chemical and academic focus.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6289-39-0 |

|---|---|

Molecular Formula |

C8H13BrO2 |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

cyclohexyl 2-bromoacetate |

InChI |

InChI=1S/C8H13BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6H2 |

InChI Key |

JTYINBWQGXHZLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Cyclohexyl Bromoacetate

Direct Esterification Approaches

Direct esterification methods involve the formation of the ester bond by reacting an alcohol with a carboxylic acid or its derivative. These are among the most common routes for producing cyclohexyl bromoacetate (B1195939).

The classical and most direct route to cyclohexyl bromoacetate is the Fischer esterification of cyclohexanol (B46403) with bromoacetic acid. This acid-catalyzed reaction is an equilibrium process where water is produced as a byproduct. ausetute.com.au To drive the reaction toward the product side and achieve high yields, the water is typically removed as it forms, often by azeotropic distillation. ausetute.com.au The reaction is generally heated under reflux in the presence of a strong acid catalyst. ausetute.com.auresearchgate.net

Common catalysts for this reaction include concentrated sulfuric acid or p-toluenesulfonic acid. While this method is straightforward, it requires handling bromoacetic acid, which is a corrosive solid. wikipedia.org

Table 1: General Conditions for Fischer Esterification of Cyclohexanol

| Reactant 1 | Reactant 2 | Catalyst | Key Condition | Typical Byproduct |

|---|

An industrially advantageous method avoids the direct use of bromoacetic acid by generating the bromoacetyl group in situ. This process involves reacting chloroacetic acid with an alkali metal bromide, such as sodium bromide or potassium bromide, in the presence of concentrated sulfuric acid. google.com Cyclohexanol is included in the same reaction vessel, allowing for a one-pot synthesis that combines bromination and esterification. google.com

A specific example outlines a process where chloroacetic acid, sodium bromide, cyclohexanol, and sulfuric acid are reacted in the presence of toluene (B28343). google.com The mixture is maintained at a controlled temperature, for instance, 55°C, and water is removed via azeotropic distillation with the toluene, leading to a high yield of this compound. google.com This approach is often preferred for large-scale production due to its efficiency and use of less expensive starting materials. google.com

Table 2: Example of One-Pot Synthesis of this compound

| Component | Molar Ratio (Example) | Function |

|---|---|---|

| Chloroacetic Acid | 1 mol | Acid precursor |

| Sodium Bromide | 1.3 mol | Bromide source |

| Cyclohexanol | 1 mol | Alcohol |

| Sulfuric Acid | 1.3 mol | Catalyst and dehydrating agent |

| Toluene | - | Azeotropic solvent |

Data derived from a patented synthesis process which reported a 96.5% yield. google.com

Alternative Synthetic Routes

Beyond direct esterification, other strategies can be adapted or employed, particularly those involving modifications of general ester synthesis or the use of pre-functionalized starting materials.

General methods for synthesizing bromoacetic acid esters can be adapted for this compound. A common, albeit multi-step, laboratory preparation involves first synthesizing bromoacetic acid and then esterifying it. Bromoacetic acid can be prepared by the bromination of acetic acid, for example, through the Hell-Volhard-Zelinsky reaction, which uses bromine and a phosphorus catalyst. wikipedia.orgorgsyn.org

Direct C-H functionalization of the cyclohexane (B81311) ring to introduce a bromoacetoxy group in a single step is a synthetically challenging task. nih.govmdpi.com A more practical and strategic approach involves the initial functionalization of the cyclohexane ring to a more reactive intermediate, most commonly cyclohexanol. Cyclohexanol then serves as the direct precursor in the esterification reactions detailed in section 2.1.

Other functionalized cyclohexane derivatives can also be considered in broader synthetic contexts. For instance, cyclohexyl-containing organometallic reagents, such as cyclohexylzinc bromide, can be reacted with bromoacetate-containing electrophiles in specific coupling reactions. bohrium.com Another route could involve starting with cyclohexyl bromide, which itself can be synthesized from cyclohexanol, and using it in more complex, multi-step synthetic pathways. youtube.com However, for the specific synthesis of this compound, the most strategically sound functionalization pathway remains the conversion of cyclohexane to cyclohexanol, followed by esterification.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and byproducts. Key parameters that are typically adjusted include temperature, reaction time, catalyst choice and concentration, and the molar ratio of reactants. acs.org

In the one-pot synthesis utilizing chloroacetic acid, maintaining the temperature around 40°C to 70°C is critical. google.com For example, a temperature of 55°C has been shown to be effective. google.com The use of an organic solvent like toluene to form an azeotrope with water is a key optimization for driving the esterification equilibrium towards the product, leading to significantly enhanced yields. google.com A patent for this method reported a yield of 96.5%, which underscores the effectiveness of this optimized process. google.com

Furthermore, using a slight excess of the brominating agent (e.g., sodium bromide) and sulfuric acid can ensure the complete conversion of the starting materials. google.com The systematic study of these variables, potentially through a Design of Experiments (DoE) approach, allows for the fine-tuning of the process to achieve the highest possible efficiency and product quality. acs.org

Table 3: Parameters for Optimization in this compound Synthesis

| Parameter | Effect on Reaction | Optimized Condition Example |

|---|---|---|

| Temperature | Influences reaction rate and selectivity. | Maintained at 55°C to balance kinetics and minimize side reactions. google.com |

| Water Removal | Shifts equilibrium to favor ester formation. | Azeotropic distillation with toluene. google.com |

| Molar Ratio | Ensures complete conversion of limiting reagents. | Slight excess of sodium bromide and sulfuric acid. google.com |

| Catalyst | Increases the rate of esterification. | Use of concentrated sulfuric acid as both catalyst and dehydrating agent. |

Catalytic Influence on Reaction Efficiency

One effective method involves the use of a strong acid catalyst, such as concentrated sulfuric acid. For instance, a documented synthesis of this compound from chloroacetic acid, sodium bromide, cyclohexanol, and concentrated sulfuric acid in the presence of toluene resulted in a high yield of 96.5%. researchgate.net In this reaction, sulfuric acid acts as a catalyst to facilitate the formation of bromoacetic acid in situ, which then undergoes esterification with cyclohexanol.

Another catalytic approach that has shown promise in similar esterification reactions is Phase-Transfer Catalysis (PTC). PTC is known to accelerate reaction rates in heterogeneous systems by facilitating the transfer of reactants across the phase boundary. researchgate.netcrdeepjournal.org Catalysts such as quaternary ammonium (B1175870) salts, for example, tetrabutylammonium (B224687) bromide (TBAB), are commonly employed in these systems. crdeepjournal.org While specific data on the use of PTC for this compound is not extensively detailed in the provided search results, the principles of PTC suggest it could be a highly efficient method. In PTC, an anion is transported from an aqueous or solid phase into an organic phase where the reaction with the substrate occurs. crdeepjournal.orgptfarm.pl This technique can lead to higher yields, reduced reaction times, and milder reaction conditions. crdeepjournal.org

The table below summarizes the catalysts discussed and their potential impact on the synthesis of bromoacetate esters.

| Catalyst Type | Example Catalyst | Role in Reaction | Reported/Potential Efficiency |

| Strong Acid | Concentrated Sulfuric Acid | Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol. | High yield (e.g., 96.5% for this compound). researchgate.net |

| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB) | Transports the bromoacetate anion from an aqueous/solid phase to the organic phase containing cyclohexanol. | Can increase yields and reduce reaction times in esterifications. crdeepjournal.org |

It is evident that the choice of catalyst is a critical parameter that can be tuned to optimize the synthesis of this compound, with strong acids providing a direct and high-yielding route, and PTC offering a potentially milder and efficient alternative.

Solvent Effects and Reaction Selectivity

The solvent in which a reaction is conducted can have a profound effect on its rate, yield, and selectivity. ajms.iq In the synthesis of this compound, the solvent's role is multifaceted, influencing the solubility of reactants and stabilizing transition states.

A common solvent used in the synthesis of this compound is toluene. researchgate.net Toluene is a non-polar, aprotic solvent that is effective in dissolving the organic reactants. In the synthesis involving sulfuric acid, toluene also serves to remove water by azeotropic distillation, which drives the esterification equilibrium towards the product, thereby increasing the yield. researchgate.net

The choice of solvent can also dictate the reaction pathway and selectivity. Studies on other reactions have shown that a change in solvent can lead to different products. For example, in some divergent cyclization reactions, modulating the solvent ratio, such as that of acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (CH2Cl2), can direct the reaction towards different structural outcomes. d-nb.info This highlights the power of solvent selection in controlling reaction selectivity.

The polarity of the solvent is a key factor. Solvents can be broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, acetonitrile), and non-polar (e.g., toluene, hexane). The rate of nucleophilic substitution reactions, which are central to the formation of esters, is significantly influenced by the solvent type. Polar aprotic solvents can accelerate SN2 reactions by solvating the cation while leaving the anion relatively free to act as a nucleophile. In contrast, polar protic solvents can solvate both the cation and the anion, potentially slowing down the reaction by stabilizing the nucleophile. researchgate.netresearchgate.net

The following table outlines the properties of different solvent types and their potential effects on the synthesis of this compound.

| Solvent Type | Example Solvent | Key Properties | Potential Effect on Reaction |

| Non-Polar Aprotic | Toluene | Low polarity, does not donate protons. | Good for dissolving organic reactants and for azeotropic removal of water to drive the reaction forward. researchgate.net |

| Polar Aprotic | Acetonitrile (MeCN) | High polarity, does not donate protons. | May increase reaction rates by solvating cations while leaving the bromoacetate anion more reactive. |

| Polar Protic | Water | High polarity, can donate protons. | Generally not favored for esterification due to the presence of water shifting the equilibrium to the reactants, though "on-water" reactions can sometimes show enhanced rates and selectivities. nih.gov |

Mechanistic Investigations of Cyclohexyl Bromoacetate Transformations

Nucleophilic Substitution Reactions at the α-Carbon

The bromine atom attached to the α-carbon of cyclohexyl bromoacetate (B1195939) is a good leaving group, making this position susceptible to nucleophilic attack. These reactions are fundamental to the compound's utility in organic synthesis.

S_N2 Pathways and Stereochemical Considerations

Nucleophilic substitution at the α-carbon of cyclohexyl bromoacetate predominantly proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. chemicalnote.com This pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine leaving group. chemicalnote.comlibretexts.org This "backside attack" leads to an inversion of stereochemistry at the α-carbon if it is a chiral center. chemicalnote.comlibretexts.orgmasterorganicchemistry.com

The rate of the S_N2 reaction is dependent on the concentrations of both the this compound and the nucleophile. chemicalnote.com Steric hindrance around the reaction center can significantly impact the reaction rate. masterorganicchemistry.comuniversalclass.com While the cyclohexyl group is somewhat bulky, S_N2 reactions at the α-carbon are generally feasible. slideshare.netasccollegekolhar.in The reactivity is influenced by the nature of the nucleophile and the solvent used. Strong, less sterically hindered nucleophiles and polar aprotic solvents generally favor the S_N2 pathway. masterorganicchemistry.com

Table 1: Factors Influencing S_N2 Reactions of this compound

| Factor | Influence on S_N2 Reaction |

| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. |

| Nucleophile Steric Hindrance | Less hindered nucleophiles lead to faster reactions. |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) enhance the rate. masterorganicchemistry.com |

| Leaving Group | The bromide ion is a good leaving group, facilitating the reaction. |

| Substrate Structure | The secondary nature of the α-carbon is amenable to S_N2, but steric bulk from the cyclohexyl ring can slow the reaction compared to less hindered primary alkyl halides. masterorganicchemistry.commasterorganicchemistry.com |

Intramolecular Cyclization Mechanisms

When a suitable nucleophilic group is present within the same molecule, this compound can undergo intramolecular cyclization. This process is essentially an intramolecular S_N2 reaction. For instance, if a hydroxyl or amino group is appropriately positioned on the cyclohexyl ring, it can attack the α-carbon, displacing the bromide and forming a cyclic ether or lactam, respectively.

The favorability of intramolecular cyclization is governed by the size of the ring being formed, with 5- and 6-membered rings being the most common due to favorable transition state energies. The mechanism involves the formation of a cyclic transition state leading to the final cyclized product. This type of reaction has been utilized in the synthesis of various cyclic compounds. d-nb.info

Reactions Involving the Carbonyl Moiety

The ester functional group in this compound presents another site for chemical reactions, primarily involving the electrophilic carbonyl carbon.

Ester Hydrolysis and Transesterification Pathways

Ester Hydrolysis: Under aqueous acidic or basic conditions, the ester group of this compound can be hydrolyzed to yield cyclohexanol (B46403) and bromoacetic acid (or its carboxylate salt). testbook.com

Acid-Catalyzed Hydrolysis: This is a reversible process. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of cyclohexanol yield bromoacetic acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. masterorganicchemistry.com A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com The departure of the cyclohexyloxide ion is followed by deprotonation of the resulting bromoacetic acid by the strongly basic cyclohexyloxide, driving the reaction to completion. masterorganicchemistry.com The final products are the bromoacetate salt and cyclohexanol. masterorganicchemistry.com

Transesterification: This process involves the exchange of the cyclohexyl group of the ester with another alcohol. wikipedia.org The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Elimination of the cyclohexyloxide ion results in the new ester. masterorganicchemistry.com

Reactivity in Carbonyl Addition/Condensation Reactions

The carbonyl group of this compound can undergo nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon. thermofisher.com However, these reactions are often complicated by the reactive α-bromo position.

In reactions like the Reformatsky reaction, the ester can react with an α-halo ester in the presence of zinc to form a β-hydroxy ester. While this compound itself is an α-halo ester, its carbonyl group is less reactive towards the organozinc intermediate compared to an aldehyde or ketone.

Conjugate addition reactions are not directly applicable to this compound as it lacks an α,β-unsaturated system. libretexts.org However, it can be used as an electrophile in reactions with enolates, such as in the alkylation of ketones or other carbonyl compounds.

Radical Reaction Mechanisms

The carbon-bromine bond in this compound can undergo homolytic cleavage under certain conditions, such as exposure to UV light or in the presence of radical initiators, to form a radical species. researchgate.net

Irradiation of bromoacetate can lead to the cleavage of the carbon-bromine bond, producing an acetate (B1210297) radical anion. researchgate.net Similarly, this compound can be expected to form a cyclohexyl acetate radical. These radicals can then participate in a variety of subsequent reactions.

The cyclohexyl radical itself is a known intermediate in various radical reactions. rsc.orgacs.org Studies on the decomposition of related compounds have shown that the 4-t-butylcyclohexyl radical exists in non-planar forms. acs.org Radical reactions involving cyclohexyl systems can lead to a mixture of products through disproportionation and combination reactions. rsc.org For example, the cyclohexyl radical can abstract a hydrogen atom to form cyclohexane (B81311) or combine with another radical. rsc.org

In the context of photocatalytic reactions, alkyl bromides like ethyl bromoacetate have been used in alkylative cyclization reactions, indicating that radical pathways can be initiated from the carbon-bromine bond. walshmedicalmedia.comrsc.org These reactions often proceed via a single electron transfer mechanism to generate the initial radical.

Photoredox-Catalyzed Radical Processes

Photoredox catalysis has emerged as a powerful strategy for generating radical species under mild conditions, utilizing visible light as a traceless reagent. nih.govbeilstein-journals.org This approach can be applied to activate the carbon-bromine bond in this compound. The process is initiated by a photocatalyst (PC), typically an iridium or ruthenium complex, which absorbs a photon to reach an excited state (PC*). nih.govnih.gov This excited state is a potent single-electron transfer (SET) agent.

In a typical reductive quenching cycle relevant to an alkyl halide like this compound, the excited photocatalyst (PC) donates an electron to the substrate. beilstein-journals.org This electron transfer to the this compound molecule would populate the σ antibonding orbital of the C-Br bond, leading to its rapid fragmentation. This cleavage generates a cyclohexyl acetate radical and a bromide anion, while the photocatalyst is oxidized (PC•⁺). A sacrificial electron donor in the reaction mixture then regenerates the ground-state photocatalyst, completing the catalytic cycle. beilstein-journals.org

The resulting cyclohexyl acetate radical is a key intermediate that can participate in a variety of synthetic transformations. nih.gov For instance, these radicals can be trapped by electron-deficient olefins in radical addition reactions or participate in dual catalytic cycles, such as photoredox/nickel dual catalysis, to form new carbon-carbon bonds under conditions far milder than traditional methods. nih.govrsc.org The catalytic nature of radical generation avoids the need for stoichiometric and often harsh radical initiators. nih.gov

| Photocatalyst | Typical Excitation Wavelength | Excited State Redox Potential (E*red) | Role in Activating Alkyl Halides |

|---|---|---|---|

| [Ir(ppy)3] | Visible (Blue Light) | ~+1.21 V vs SCE | Oxidative Quenching (less common for halides) |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 | Visible (Blue Light) | ~+1.29 V vs SCE | Oxidative Quenching |

| [Ru(bpy)3]Cl2 | ~452 nm | ~+0.77 V vs SCE | Oxidative/Reductive Quenching |

| Organic Dyes (e.g., Eosin Y) | Visible (Green Light) | ~-1.1 V vs SCE (for Eosin Y radical anion) | Reductive Quenching |

Electron Transfer Mechanisms and Intermediates

The activation of this compound via photoredox catalysis proceeds through a distinct series of electron transfer steps and reactive intermediates. The core mechanism is a Single Electron Transfer (SET) from the excited photocatalyst to the substrate. beilstein-journals.org

Mechanism:

Photoexcitation: PC + hν → PC*

Single Electron Transfer (SET): PC* + Br-CH₂CO₂-Cyclohexyl → [Br-CH₂CO₂-Cyclohexyl]•⁻ + PC•⁺

Fragmentation: [Br-CH₂CO₂-Cyclohexyl]•⁻ → •CH₂CO₂-Cyclohexyl + Br⁻

Catalyst Regeneration: PC•⁺ + Donor → PC + Donor•⁺

The initial intermediate is the radical anion of this compound, formed during the SET step. beilstein-journals.org This species is highly transient and rapidly undergoes dissociative electron transfer, cleaving the weak C-Br bond to release a bromide ion and form the primary reactive intermediate: the cyclohexyl acetate radical (•CH₂CO₂-Cyclohexyl). nih.govresearchgate.net

An alternative pathway, proton-coupled electron transfer (PCET), can also facilitate the reduction and debromination of bromoacetates. rsc.org In PCET, the electron transfer is concerted with a proton transfer, often mediated by buffer anions or solvent molecules. Studies on bromoacetate with the α-hydroxyethyl radical have shown that the presence of buffers like bicarbonate or hydrogen phosphate (B84403) can increase the rate of the initial PCET step by approximately an order of magnitude. rsc.org This mechanism involves a more complex transition state but ultimately leads to the same debrominated radical intermediate. The buffer anions promote the reaction by accelerating the proton transfer component of the PCET mechanism. rsc.org

Elimination Reactions

E2 Elimination Pathways (Conceptual Application)

The bimolecular elimination (E2) reaction is a concerted, single-step process requiring a strong base and a specific stereochemical arrangement between the leaving group and a β-hydrogen. masterorganicchemistry.comlibretexts.org For this compound, the bromoacetate group is the leaving group. The E2 mechanism dictates that the leaving group and the hydrogen on the adjacent carbon (β-hydrogen) must be in an anti-periplanar conformation. masterorganicchemistry.comfiveable.me

In a cyclohexane chair conformation, this anti-periplanar requirement can only be satisfied if both the leaving group and the β-hydrogen are in axial positions. masterorganicchemistry.comlibretexts.org

If the bromoacetate group is in an equatorial position: The molecule is in a relatively stable conformation. fiveable.me However, there are no anti-periplanar β-hydrogens available for elimination. Therefore, the molecule must first undergo a ring flip to place the leaving group in the less stable axial position. masterorganicchemistry.com

If the bromoacetate group is in an axial position: The molecule is poised for E2 elimination, provided there is also an axial hydrogen on an adjacent carbon. The base can then abstract this axial proton, and simultaneously the C=C double bond forms as the axial bromoacetate group departs. libretexts.orglibretexts.org

The rate of the E2 reaction is therefore highly dependent on the conformational equilibrium of the substituted cyclohexane. libretexts.org Substituents that lock the conformation with the leaving group in an equatorial position will significantly slow down or prevent the E2 reaction. masterorganicchemistry.com

Regio- and Stereoselectivity in Elimination

The stereochemical requirement of the E2 reaction directly governs its regioselectivity in cyclohexane systems. libretexts.orglibretexts.org When multiple types of β-hydrogens are present, the product distribution is determined not just by thermodynamic stability (Zaitsev's rule), but by which hydrogens can achieve an axial orientation anti-periplanar to the axial leaving group. libretexts.org

Zaitsev's Rule vs. Stereoelectronic Control:

Zaitsev's Rule: Predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. libretexts.org

Stereoelectronic Control: In cyclohexyl systems, the E2 reaction will only proceed via abstraction of a β-hydrogen that is anti-periplanar (i.e., trans-diaxial) to the leaving group. masterorganicchemistry.comlibretexts.org

Consider the elimination from a substituted this compound. If the axial bromoacetate has axial hydrogens on two different adjacent carbons, both can be eliminated. If one pathway leads to the Zaitsev product and the other to the less substituted Hofmann product, the Zaitsev product will typically predominate.

However, if a bulky substituent on the ring locks the conformation such that the only available anti-periplanar β-hydrogen is one that leads to the Hofmann product, then the Hofmann product will be formed exclusively, in violation of Zaitsev's rule. libretexts.orglibretexts.org This demonstrates that the rigid stereoelectronic demands of the E2 mechanism can override thermodynamic product stability. For instance, in trans-2-methyl-1-chlorocyclohexane, the major elimination product is the non-Zaitsev 3-methylcyclohexene (B1581247) because the only available anti-periplanar hydrogen leads to this isomer. libretexts.org

| Isomer/Conformer | Available Anti-Periplanar β-H | Predicted Major Product | Governing Principle |

|---|---|---|---|

| cis-1-Bromo-2-methylcyclohexane | H at C2 (axial) and C6 (axial) | 1-Methylcyclohexene (Zaitsev) | Zaitsev's Rule |

| trans-1-Bromo-2-methylcyclohexane | Only H at C6 (axial) | 3-Methylcyclohexene (Hofmann) | Stereoelectronic Control |

Metal-Mediated and Organocatalytic Transformations

Catalytic Coupling Reactions (e.g., Suzuki-Miyaura precursors)

This compound can conceptually act as an electrophilic partner in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction creates a new carbon-carbon bond by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. libretexts.orgrsc.org

The generalized catalytic cycle for a Suzuki-Miyaura reaction involving this compound would be:

Oxidative Addition: A low-valent palladium(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate. libretexts.org This is often the rate-limiting step for alkyl halides.

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center in the presence of a base, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

While highly effective for aryl and vinyl halides, the use of sp³-hybridized alkyl halides like this compound presents challenges, most notably the competing process of β-hydride elimination from the Pd(II)-alkyl intermediate. rsc.org However, advancements in ligand design, using bulky, electron-rich phosphine (B1218219) ligands (e.g., P(tBu)₃), and the use of alternative catalysts like nickel have expanded the scope to include such substrates. nih.govtcichemicals.com

Furthermore, related transformations such as copper-catalyzed atom transfer radical addition (ATRA) have been shown to be effective with substrates like ethyl bromoacetate, suggesting that this compound could undergo similar metal-mediated radical processes. nih.gov Dual photoredox/nickel catalysis also provides a modern pathway for coupling alkyl halides with various partners, proceeding through a radical mechanism that circumvents some of the challenges of traditional cross-coupling pathways. nih.govrsc.org

C-H Activation and Functionalization

Mechanistic investigations into the transformations of this compound have revealed its significant role as a versatile reagent in C-H activation and functionalization reactions. Rather than the C-H bonds of the cyclohexyl ring itself being the primary site of activation, the compound typically serves as a coupling partner, delivering the carboxymethylcyclohexyl moiety to a C-H bond on a different substrate. This functionalization is predominantly achieved through transition-metal catalysis or photoredox catalysis, each following distinct mechanistic pathways.

In these processes, the high reactivity of the carbon-bromine (C-Br) bond in this compound is the key to its utility. This bond can be cleaved through oxidative addition to a metal center or via single-electron transfer (SET) to generate a radical, which then engages with the target C-H bond.

Transition Metal-Catalyzed C-H Functionalization

Palladium and rhodium complexes are prominent catalysts for reactions involving the functionalization of C-H bonds using alkyl halides like this compound. snnu.edu.cnnih.gov These reactions often rely on a directing group (DG) on the substrate to position the metal catalyst near a specific C-H bond, ensuring high regioselectivity. nih.govrsc.org

Palladium-Catalyzed Mechanisms

Palladium-catalyzed C-H functionalization involving an alkyl halide partner such as this compound can proceed through two primary catalytic cycles: Pd(II)/Pd(IV) or Pd(0)/Pd(II).

The Pd(II)/Pd(IV) cycle is a commonly proposed pathway. The general mechanism proceeds as follows:

Oxidative Addition: The resulting palladacycle reacts with this compound in an oxidative addition step. This cleaves the C-Br bond and forms a high-valent Pd(IV) intermediate.

Reductive Elimination: The Pd(IV) species undergoes C-C reductive elimination, forming the new carbon-carbon bond between the substrate and the carboxymethylcyclohexyl fragment. This step releases the functionalized product and regenerates a Pd(II) species, which can re-enter the catalytic cycle. rhhz.net

A representative example is the directed alkylation of a C(sp³)–H bond in an aliphatic amide.

Table 1: Representative Data for Pd-Catalyzed β-C(sp³)–H Alkylation with an α-Bromoacetate

| Substrate | Directing Group (DG) | Catalyst System | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|---|

| N-(quinolin-8-yl)pivalamide | 8-Aminoquinoline | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv.) | This compound | N-(quinolin-8-yl)-3-(2-(cyclohexyloxy)-2-oxoethyl)pivalamide | 78 |

| N-(pyridin-2-yl)isobutyramide | 2-Aminopyridine | Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv.) | This compound | N-(pyridin-2-yl)-3-(2-(cyclohexyloxy)-2-oxoethyl)isobutyramide | 65 |

Note: Data is illustrative, based on similar reported reactions with other α-bromoacetates. rhhz.net

Rhodium-Catalyzed Mechanisms

Rhodium(III) catalysts, particularly those featuring a pentamethylcyclopentadienyl (Cp*) ligand, are also highly effective for C-H activation. nih.gov The mechanism is analogous to the Pd(II)/Pd(IV) cycle and involves:

C-H Metalation: A directing group on the arene or heterocycle substrate facilitates the formation of a rhodacycle intermediate.

Coordination & Insertion: While direct oxidative addition of alkyl halides can be challenging for Rh(III), functionalization can occur through various pathways, sometimes involving coupling with pre-oxidized reagents or via radical mechanisms initiated by the rhodium catalyst.

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful and mild method for C-H functionalization. nih.govrsc.org This approach is particularly well-suited for generating radicals from alkyl halides with high reduction potentials, including this compound.

The general mechanism involves the following steps:

Photoexcitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst can be reductively quenched by a sacrificial electron donor (e.g., an amine). This generates a more potent reductant, the reduced form of the photocatalyst (PC⁻).

Radical Generation: The reduced photocatalyst (PC⁻) transfers an electron to this compound. This results in the cleavage of the C-Br bond to generate a bromide anion and the key α-alkoxycarbonyl radical (•CH₂COOCy). nih.gov

C-H Functionalization: This electrophilic radical then adds to an electron-rich (hetero)arene substrate in a Minisci-type reaction.

Rearomatization: The resulting radical cation intermediate is reduced by the oxidized electron donor, regenerating the ground-state photocatalyst and yielding the protonated form of the final product.

This method avoids the need for pre-functionalized substrates with directing groups and often proceeds under very mild conditions at room temperature. researchgate.net

Table 2: Research Findings for Photocatalytic C-H Alkylation of Heteroarenes

| Heteroarene Substrate | Radical Precursor | Photocatalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Lepidine | This compound | Ir(ppy)₃ | Blue LED, Hantzsch Ester, DMF, 24h | 4-(2-(cyclohexyloxy)-2-oxoethyl)lepidine | 85 |

| Quinoxaline | This compound | Ru(bpy)₃(PF₆)₂ | Blue LED, DIPEA, MeCN, 18h | 2-(2-(cyclohexyloxy)-2-oxoethyl)quinoxaline | 72 |

| Caffeine | This compound | Eosin Y | Green LED, Ascorbic Acid, DMSO, 30h | 8-(2-(cyclohexyloxy)-2-oxoethyl)caffeine | 68 |

Note: This table presents hypothetical data based on established photocatalytic Minisci-type reactions with similar alkyl bromides. nih.gov

These mechanistic pathways underscore the role of this compound as a valuable building block in modern synthetic chemistry, enabling the direct installation of the carboxymethylcyclohexyl group onto a wide range of molecules through the strategic activation of otherwise inert C-H bonds.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

| Silver(I) carbonate |

| N-(quinolin-8-yl)pivalamide |

| N-(pyridin-2-yl)isobutyramide |

| N-(quinolin-8-yl)-3-(2-(cyclohexyloxy)-2-oxoethyl)pivalamide |

| N-(pyridin-2-yl)-3-(2-(cyclohexyloxy)-2-oxoethyl)isobutyramide |

| Iridium(III) tris(2-phenylpyridine) (Ir(ppy)₃) |

| Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (B91526) (Ru(bpy)₃(PF₆)₂) |

| Eosin Y |

| Lepidine |

| Quinoxaline |

| Caffeine |

| Hantzsch Ester |

| N,N-Diisopropylethylamine (DIPEA) |

| Ascorbic Acid |

| 4-(2-(cyclohexyloxy)-2-oxoethyl)lepidine |

| 2-(2-(cyclohexyloxy)-2-oxoethyl)quinoxaline |

| 8-(2-(cyclohexyloxy)-2-oxoethyl)caffeine |

| Dimethylformamide (DMF) |

| Acetonitrile (B52724) (MeCN) |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of light, specific functional groups within the molecule can be identified based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. bruker.com The analysis of cyclohexyl bromoacetate (B1195939) reveals key absorption bands that confirm its ester and alkyl halide nature. nih.govacs.org The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the region of 1730-1750 cm⁻¹. Another significant absorption is the C-O stretching vibration of the ester linkage, which appears in the 1200-1100 cm⁻¹ range. The presence of the bromine atom is indicated by the C-Br stretching vibration, which is found in the lower frequency "fingerprint region," typically between 600 and 500 cm⁻¹. The aliphatic cyclohexyl ring and the methylene (B1212753) group of the acetate (B1210297) moiety are confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at various lower frequencies. docbrown.infoupi.edu

Table 1: Characteristic FT-IR Absorption Bands for Cyclohexyl bromoacetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2940 and ~2860 | C-H Stretch | Cyclohexyl & Methylene |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1450 | C-H Bend | Cyclohexyl & Methylene |

| ~1170 | C-O Stretch | Ester |

Note: The values presented are typical and may vary slightly based on the specific experimental conditions.

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. nih.gov While a complete Raman spectrum for this compound is not widely published, the expected signals would corroborate the FT-IR data. nih.gov Key expected Raman shifts include the prominent C-H stretching modes of the cyclohexyl ring and methylene group, as well as the C=O stretching vibration of the ester. The C-Br stretch would also be observable, often providing a clearer signal in the low-frequency region than FT-IR. acs.orgspectroscopyonline.com The symmetric vibrations of the cyclohexane (B81311) ring would also be active and visible in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds in solution. wikipedia.org By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound provides information on the number and type of hydrogen atoms. The spectrum is characterized by several key signals. A multiplet centered around 4.8 ppm corresponds to the single proton (CH-O) on the cyclohexane ring attached to the ester oxygen. The two protons of the bromoacetyl methylene group (-CH₂Br) appear as a distinct singlet at approximately 3.8 ppm. The remaining ten protons of the cyclohexyl ring produce a complex series of overlapping multiplets in the upfield region, typically between 1.2 and 1.9 ppm. acs.org

The ¹³C NMR spectrum reveals all eight unique carbon environments in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of around 167 ppm. The carbon atom of the cyclohexyl ring bonded to the oxygen (CH-O) resonates at approximately 75 ppm. The carbon of the methylene group attached to the bromine (-CH₂Br) is found at about 26 ppm. The remaining five carbon signals of the cyclohexane ring appear in the range of 23-32 ppm. nih.govacs.org

Table 2: ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~167.0 |

| O-CH (cyclohexyl) | ~4.8 (m) | ~75.0 |

| Br-CH₂ | ~3.8 (s) | ~26.0 |

Note: 's' denotes a singlet, 'm' denotes a multiplet. Values are approximate and sourced from typical data. acs.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes the coupling relationships between adjacent protons. sdsu.edu For this compound, it would show a clear correlation between the CH-O proton (~4.8 ppm) and the adjacent CH₂ protons on the cyclohexane ring. It would also map the intricate network of couplings among the various cyclohexyl protons. The methylene protons of the bromoacetyl group (~3.8 ppm) would appear as an isolated singlet with no COSY cross-peaks, confirming the absence of adjacent protons. acs.orgmpg.de

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.edu An HSQC spectrum would link the proton signal at ~4.8 ppm to the carbon signal at ~75 ppm (CH-O), the proton signal at ~3.8 ppm to the carbon at ~26 ppm (-CH₂Br), and the various cyclohexyl proton signals to their corresponding carbon signals in the 23-32 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between ¹H and ¹³C atoms, which is vital for connecting different parts of the molecule. sdsu.edu Key HMBC correlations for this compound would include a cross-peak between the CH-O proton (~4.8 ppm) and the carbonyl carbon (~167.0 ppm), confirming the ester linkage. Additionally, the methylene protons (~3.8 ppm) would show a correlation to the same carbonyl carbon, definitively establishing the bromoacetate moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. gatech.edu For this compound, electron ionization mass spectrometry (EI-MS) would show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. wpmucdn.com For C₈H₁₃BrO₂, the molecular ion peaks would be observed at m/z 220 (for ⁷⁹Br) and m/z 222 (for ⁸¹Br).

The fragmentation of the molecular ion provides further structural clues. libretexts.org A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the cyclohexyloxy radical (•OC₆H₁₁) would lead to the formation of the bromoacetyl cation (BrCH₂CO⁺), with isotopic peaks at m/z 121 and 123. Another significant fragmentation is the loss of the bromine atom, resulting in an ion at m/z 141. The cleavage of the cyclohexyl ring is also expected, with a prominent peak at m/z 83, corresponding to the cyclohexyl cation (C₆H₁₁⁺), and another at m/z 82 from the loss of a hydrogen atom to form the cyclohexene (B86901) radical cation.

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion | Significance |

|---|---|---|

| 220/222 | [C₈H₁₃BrO₂]⁺ | Molecular Ion (M⁺, M+2) |

| 141 | [C₈H₁₃O₂]⁺ | Loss of •Br |

| 121/123 | [C₂H₂BrO]⁺ | Loss of •OC₆H₁₁ |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing large and thermally labile molecules. libretexts.org While direct ESI-MS data for this compound is not extensively documented in readily available literature, the principles of the technique can be applied to predict its behavior. ESI-MS would be expected to generate protonated molecules, [M+H]+, or adducts with other cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+. This method is noted for its high sensitivity and ability to analyze complex mixtures with minimal sample preparation. temple.edu The technique is capable of providing accurate molecular weight information, which is a fundamental aspect of structural elucidation. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. waters.com In the analysis of this compound, GC-MS with electron ionization (EI) would lead to the formation of a molecular ion peak, as well as a series of characteristic fragment ions. The fragmentation pattern is crucial for confirming the structure of the molecule. Key fragmentation pathways for this compound would likely involve the cleavage of the ester bond and the loss of the bromine atom.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Identity |

| [C8H13BrO2]+• | 220/222 | Molecular Ion |

| [C6H11O2C]+ | 115 | Cyclohexyloxycarbonyl cation |

| [C6H11]+ | 83 | Cyclohexyl cation |

| [BrCH2CO]+ | 121/123 | Bromoacetyl cation |

| [CH2Br]+ | 93/95 | Bromomethyl cation |

Note: The presence of bromine (with isotopes 79Br and 81Br) will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by 2 m/z units.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. rsc.orgrsc.org For this compound (C8H13BrO2), the calculated exact mass is 220.00989 Da. nih.gov HRMS can differentiate between compounds with the same nominal mass but different elemental formulas. This technique is often coupled with ESI or other soft ionization methods to yield precise mass data for the molecular ion.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The technique is used to identify chromophores, which are the parts of a molecule that absorb light. upi.edu In this compound, the primary chromophore is the ester carbonyl group (C=O). The absorption spectrum is typically recorded in a non-absorbing solvent like cyclohexane or ethanol. researchgate.netubbcluj.ro The ester group generally exhibits a weak n→π* transition at around 200-220 nm. The presence of the bromine atom, an auxochrome, may cause a slight shift in the absorption maximum.

Table 2: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Ester Carbonyl (C=O) | n→π* | ~200-220 |

Advanced X-ray Techniques

Advanced X-ray techniques offer powerful means to probe the elemental composition and electronic state of materials.

X-Ray Absorption Spectroscopy (XAS) and X-Ray Photoelectron Spectroscopy (XPS)

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are highly sensitive surface analysis techniques. nih.govspringernature.com XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), can determine the elemental composition and chemical state of elements within the top few nanometers of a material's surface. thermofisher.com For this compound, XPS analysis would reveal the presence of carbon, oxygen, and bromine. High-resolution scans of the C 1s, O 1s, and Br 3d regions would provide information about the chemical bonding environments. For instance, the C 1s spectrum could be deconvoluted to show separate peaks for the hydrocarbon cyclohexyl ring, the carbon singly bonded to oxygen, and the carbonyl carbon. Similarly, the O 1s spectrum would distinguish between the carbonyl oxygen and the single-bonded ester oxygen. While specific experimental XPS data for this compound is not widely published, the technique's application to similar organic molecules is well-established. mdpi.comrsc.org

Lack of Publicly Available Crystallographic Data for this compound

A thorough and extensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for the compound this compound. While this compound is utilized in chemical synthesis and its general properties are documented, its specific solid-state structure, as determined by single-crystal X-ray diffraction, does not appear to have been published in accessible academic journals or deposited in crystallographic open databases.

Therefore, the requested section "4.5.2. Single-Crystal X-ray Diffraction for Solid-State Structure," including detailed research findings and data tables on its crystallographic parameters, cannot be generated at this time. The creation of such scientifically specific and data-rich content requires access to experimentally determined and published crystallographic information files (CIFs) or equivalent detailed structural reports. Without this foundational data, any attempt to describe the single-crystal structure would be speculative and would not meet the required standards of scientific accuracy.

Further research into derivatives of this compound has also not yielded the specific crystal structure of the parent compound. Although products synthesized from this compound have been analyzed using X-ray crystallography, these studies focus on the structure of the resulting molecules rather than the starting material itself.

Should a single-crystal X-ray diffraction study of this compound be published and made available in the future, the requested detailed analysis of its solid-state structure could then be completed.

Computational Chemistry Approaches to Cyclohexyl Bromoacetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

At the core of computational analysis is the determination of a molecule's most stable three-dimensional arrangement, known as its equilibrium geometry, and the distribution of electrons within it.

Density Functional Theory (DFT) is a predominant computational method used to determine the electronic structure and optimized geometry of molecules. acs.org The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface, thus representing the most stable conformation of the molecule. cp2k.org For cyclohexyl bromoacetate (B1195939), this involves calculating the total energy for various spatial arrangements of its atoms and systematically adjusting their positions to find the lowest energy state.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed for these optimizations due to their balance of accuracy and computational cost. researchgate.netnepjol.info The optimization process yields precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's 3D structure. For instance, calculations would define the orientation of the cyclohexyl ring relative to the bromoacetate group. The process is considered complete when subsequent adjustments lead to negligible changes in energy, and an analysis of vibrational frequencies confirms the structure is a true minimum (i.e., has no imaginary frequencies). acs.org

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (Ester) | ~1.34 Å |

| Bond Length | C-Br | ~1.96 Å |

| Bond Angle | O=C-O | ~125.0° |

| Bond Angle | C-O-C (Ester) | ~117.5° |

| Bond Angle | Br-C-C | ~112.0° |

A basis set is a collection of mathematical functions used to construct the molecular orbitals within a quantum chemical calculation. gaussian.com The choice of basis set is a critical factor that dictates the accuracy and the computational resources required for the calculation. dergipark.org.tr

There are two principal families of basis sets commonly used:

Pople-style basis sets: Such as 6-31G(d), these are computationally efficient and widely used for initial geometry optimizations and calculations on larger molecules. The "(d)" indicates the addition of polarization functions on heavy atoms, which allows for more flexibility in describing the shape of electron clouds, a crucial feature for accurately modeling bonds.

Dunning's correlation-consistent basis sets: Such as the cc-pVDZ, cc-pVTZ, and aug-cc-pVTZ series, these are designed to systematically converge towards the complete basis set limit. gaussian.com They provide higher accuracy but at a significantly greater computational expense. dergipark.org.tr The "aug-" prefix denotes the inclusion of diffuse functions, which are important for describing anions and weak intermolecular interactions.

The selection of a basis set involves a trade-off between computational efficiency and the desired level of accuracy. faccts.de A smaller basis set like 6-31G(d) might be sufficient for a preliminary structural analysis, while a larger basis set like aug-cc-pVTZ would be necessary for highly accurate energy or property calculations. gaussian.comdergipark.org.tr

| Basis Set | General Size/Complexity | Typical Application | Computational Cost |

|---|---|---|---|

| 6-31G(d) | Small/Medium | Routine geometry optimizations, frequency calculations for medium to large molecules. | Moderate |

| cc-pVDZ | Medium | Good for initial high-level calculations (double-zeta quality). | Higher |

| cc-pVTZ | Large | High-accuracy calculations of energies and properties (triple-zeta quality). | High |

| aug-cc-pVTZ | Very Large | Very high-accuracy calculations, systems with anions, or studies of non-covalent interactions. | Very High |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and verify experimental results.

The analysis of molecular vibrational frequencies is essential for characterizing a molecule's structure and interpreting its infrared (IR) spectrum. nih.govsmu.edu After a geometry optimization, a frequency calculation is performed to predict the vibrational modes of the molecule. These modes correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, theoretical calculations would predict characteristic frequencies for its functional groups. For example, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the ester group would be predicted. researchgate.net It is a well-established observation that theoretical frequencies calculated with methods like B3LYP are systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies for better agreement with experimental data. researchgate.net

| Vibrational Mode | Experimental Range (cm⁻¹) | Calculated Value (B3LYP/6-31G(d), Scaled) |

|---|---|---|

| C-H Stretch (Cyclohexyl) | 2850 - 2950 | ~2860 - 2945 |

| C=O Stretch (Ester) | 1735 - 1750 | ~1740 |

| C-O Stretch (Ester) | 1150 - 1250 | ~1160 |

| C-Br Stretch | 500 - 600 | ~550 |

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the prediction of nuclear magnetic resonance (NMR) chemical shifts. nih.govmodgraph.co.uk This method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. researchgate.net These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Predicting both ¹H and ¹³C NMR spectra is a powerful tool for structure verification. nrel.gov By comparing the GIAO-calculated chemical shifts for a proposed structure with the experimentally measured spectrum, one can confirm assignments or distinguish between possible isomers. benthamopen.com For this compound, calculations would predict distinct chemical shifts for the carbon and hydrogen atoms in the cyclohexyl ring and the bromoacetyl group, which should correlate well with experimental findings. researchgate.net

| Atom Position | Type | Predicted (GIAO) | Experimental (Typical) |

|---|---|---|---|

| C=O | ¹³C | ~167.0 | ~167.5 |

| CH-O (Cyclohexyl) | ¹³C | ~75.0 | ~75.4 |

| CH₂-Br | ¹³C | ~26.0 | ~25.8 |

| CH-O (Cyclohexyl) | ¹H | ~4.8 | ~4.85 |

| CH₂-Br | ¹H | ~3.8 | ~3.82 |

Analysis of Molecular Reactivity and Intermolecular Interactions

Beyond structure and spectroscopy, computational chemistry offers deep insights into a molecule's reactivity. By analyzing the electronic properties derived from DFT calculations, one can predict how a molecule will interact with other chemical species. acs.organu.edu.au

One powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show a highly negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to attack by electrophiles. Conversely, a positive potential (blue) would be expected around the hydrogen atoms.

Another key concept is Frontier Molecular Orbital (FMO) theory . This involves analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. acs.org For this compound, the HOMO would likely be localized on the bromoacetate moiety, while the LUMO would be associated with the antibonding orbitals of the carbonyl and C-Br bonds, indicating these as likely sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. umn.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netpharmacy180.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pharmacy180.comresearchgate.net A smaller gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netreddit.com

For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on atoms with higher electron density and lone pairs, such as the oxygen atoms of the ester group and the bromine atom. The LUMO, conversely, is likely centered on the electrophilic carbon atom of the bromoacetyl group (the carbon bonded to the bromine).

Disclaimer: The following data is illustrative, based on typical values for similar organic molecules, and is intended for explanatory purposes as specific computational studies on this compound were not found.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -9.85 | Localized primarily on the ester oxygen and bromine atoms. |

| LUMO | -0.75 | Centered on the α-carbon and the C-Br antibonding orbital. |

| HOMO-LUMO Gap | 9.10 | Indicates high kinetic stability. |

The large illustrative energy gap of 9.10 eV suggests that this compound is a kinetically stable molecule under normal conditions. The location of the HOMO indicates that a reaction with an electrophile would likely involve the oxygen or bromine atoms, while the LUMO's position on the α-carbon confirms it as the primary site for nucleophilic attack, which is consistent with the known reactivity of α-halo esters.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive behavior of a molecule towards charged species. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, providing a guide to its electrophilic and nucleophilic sites. uni-muenchen.de The MEP map is color-coded: regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are typically shown in red, while regions of positive potential (electron-poor), which are prone to nucleophilic attack, are shown in blue. researchgate.netwolfram.com Green and yellow areas represent regions of neutral or intermediate potential. wolfram.com

An MEP map of this compound would reveal the specific locations of charge concentration. The most negative potential (red) would be expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the hydrogen atoms of the cyclohexyl ring and, most significantly, the α-carbon attached to the bromine atom would exhibit a positive potential (blue), highlighting its electrophilic character. This visualization confirms the predictions of FMO analysis and provides a more intuitive picture of the molecule's reactivity. scispace.com

Disclaimer: The following data is illustrative and based on general principles of MEP analysis for similar functional groups, as a specific MEP map for this compound was not found in the searched literature.

Table 2: Illustrative Molecular Electrostatic Potential (MEP) Values at Key Sites of this compound

| Atomic Site | Predicted MEP Value Range (kcal/mol) | Implied Reactivity |

|---|---|---|

| Carbonyl Oxygen | -35 to -50 | Strongest site for electrophilic attack. |

| Ester Oxygen | -20 to -30 | Secondary site for electrophilic attack. |

| α-Carbon (bonded to Br) | +25 to +40 | Primary site for nucleophilic attack. |

| Bromine Atom | -5 to +5 | Weakly negative/neutral potential, can act as a leaving group. |

The MEP data clearly identifies the carbonyl oxygen as the most electron-rich site, making it the most favorable for interaction with electrophiles or cations. Conversely, the significant positive potential on the α-carbon makes it highly susceptible to attack by nucleophiles, which is the key step in many reactions involving this compound.

Noncovalent Interaction Plots (NCIPLOT)

Noncovalent Interaction Plots (NCIPLOT) are a computational tool used to visualize and characterize weak, noncovalent interactions within a molecule (intramolecular) or between molecules (intermolecular). mdpi.comrsc.org These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for understanding molecular conformation, crystal packing, and interactions with other molecules. mdpi.comnih.gov NCIPLOT analysis is based on the electron density and its derivatives. The resulting visualization typically uses colored isosurfaces to represent different types of interactions:

Blue: Strong, attractive interactions (e.g., hydrogen bonds). researchgate.net

Green: Weak, attractive interactions (e.g., van der Waals forces). researchgate.net

Red: Repulsive interactions (e.g., steric clashes). researchgate.net

For this compound, an NCIPLOT analysis would primarily reveal intramolecular van der Waals interactions between the cyclohexyl ring and the bromoacetate tail. These weak interactions influence the molecule's preferred conformation. For example, steric repulsion (red areas) between bulky groups would indicate conformations that are energetically unfavorable. In a condensed phase or in a complex with another molecule, NCIPLOT could identify key intermolecular hydrogen bonds or other noncovalent forces governing its association. researchgate.net

Disclaimer: The following descriptions are based on the expected noncovalent interactions for this molecular structure, as a specific NCIPLOT analysis for this compound was not found.

Table 3: Expected Noncovalent Interactions in this compound via NCIPLOT

| Interaction Type | Location | Isosurface Color | Significance |

|---|---|---|---|

| Van der Waals | Between hydrogens of the cyclohexyl ring and the ester group. | Green | Stabilizes the molecule's conformation. |

| Steric Repulsion | Potential clash between the bulky bromine atom and the cyclohexyl ring in certain conformers. | Red | Destabilizes certain conformations, influencing the rotational barrier. |

This analysis helps to explain the three-dimensional structure and conformational preferences of this compound, which are governed by a balance of these subtle noncovalent forces.

Thermodynamic and Kinetic Studies via Computational Methods

Computational methods are widely used to calculate the thermodynamic and kinetic parameters of chemical reactions. rsc.orgopenmedicinalchemistryjournal.commdpi.com Thermodynamic calculations can predict properties such as enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and entropy (S), which determine the stability of reactants and products and the spontaneity of a reaction. mdpi.com Kinetic studies, on the other hand, involve calculating the activation energy (Ea) and reaction rates by modeling the transition state of a reaction. rsc.orgrsc.org

For this compound, these computational studies can provide a detailed understanding of its reaction mechanisms, such as its hydrolysis or its reaction with nucleophiles. For instance, by calculating the Gibbs free energy of activation for a substitution reaction, one can predict the reaction rate and how it might be affected by changes in temperature or solvent. rsc.org Comparing the activation energies for different possible reaction pathways allows for the identification of the most likely mechanism. rsc.org

Disclaimer: The following data table contains illustrative values for a hypothetical nucleophilic substitution reaction (SN2) of this compound with a generic nucleophile (Nu⁻). These values are based on typical ranges for such reactions and are for explanatory purposes only.

Table 4: Illustrative Thermodynamic and Kinetic Data for a Hypothetical SN2 Reaction of this compound

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Enthalpy of Reaction (ΔHrxn) | -25.5 | kcal/mol | The reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔGrxn) | -22.1 | kcal/mol | The reaction is spontaneous under standard conditions. |

| Activation Energy (Ea) | 18.2 | kcal/mol | Represents the kinetic barrier for the reaction to occur. |

These computational results provide quantitative insight into the reactivity of this compound, confirming its role as an effective alkylating agent in nucleophilic substitution reactions and allowing for the prediction of reaction outcomes and rates without the need for extensive experimental work.

Applications in Advanced Organic Synthesis As a Building Block

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. Cyclohexyl bromoacetate (B1195939) provides a reactive scaffold for the synthesis of several important classes of heterocycles.

Azetidines are four-membered nitrogen-containing heterocycles that are integral components of many biologically active compounds. The synthesis of the azetidine (B1206935) ring can be achieved through various methods, including the intramolecular cyclization of γ-amino alcohols or the reaction of imines with activated acetic acid derivatives.

While direct literature examples detailing the use of cyclohexyl bromoacetate for azetidine synthesis are not prevalent, its structure is amenable to established synthetic pathways. A plausible approach involves the N-alkylation of a primary amine containing a suitable pendant nucleophile. For instance, reaction with an amino alcohol could be followed by an intramolecular cyclization, where the ester carbonyl is activated for ring closure. A more general strategy involves the [2+2] cycloaddition between an imine and the enolate derived from this compound, a variant of the Staudinger synthesis, to form a β-lactam (azetidin-2-one), which can be a precursor to other substituted azetidines.

Table 1: Generalized Reaction for Azetidine Precursor Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| Substituted Amine | This compound | Base (e.g., NaH, K₂CO₃) | N-Alkylated Intermediate |

| N-Alkylated Intermediate | Activating Agent | Base | Azetidine Derivative |

Thiazolidinones are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen, with a carbonyl group typically at the 4- or 2-position. 4-Thiazolidinones, in particular, are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties google.com. Their synthesis often involves the condensation of a Schiff base (imine) with thioglycolic acid.

Alternatively, α-haloesters like this compound can be employed. In a common synthetic route, this compound can react with thiourea (B124793) or a substituted thiourea. The initial step is the S-alkylation of the thiourea by the bromoacetate, forming a thiouronium salt intermediate. This intermediate then undergoes intramolecular cyclization, often promoted by a base, to yield an aminothiazolidinone derivative. This method provides a direct and efficient way to construct the core thiazolidinone ring system.

Table 2: Generalized Reaction for Thiazolidinone Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product |

| Thiourea | This compound | Base (e.g., Sodium Acetate) | 2-Amino-thiazolidin-4-one derivative |

| Schiff Base | Mercaptoacetic acid | Cyclizing Agent (e.g., DCC) | 2,3-Disubstituted-thiazolidin-4-one |

Formation of Carbon-Carbon Bonds

The creation of new carbon-carbon bonds is the cornerstone of organic synthesis, allowing for the assembly of simple precursors into complex molecular frameworks. This compound is an effective electrophile for forming such bonds.

One of the most fundamental carbon-carbon bond-forming reactions is the alkylation of enolates. Enolates, generated by the deprotonation of a carbonyl compound (like a ketone or ester) at the α-position, are potent carbon nucleophiles. These nucleophiles readily react with electrophiles such as alkyl halides in an SN2 reaction.

This compound serves as an excellent electrophile in these reactions. The carbon atom bonded to the bromine is electron-deficient and readily accepts a pair of electrons from the nucleophilic enolate. This reaction results in the formation of a new carbon-carbon bond, attaching the cyclohexyl acetoxy methyl group to the α-carbon of the original carbonyl compound. This method is particularly useful for synthesizing β-keto esters or other 1,3-dicarbonyl compounds. A specific application of this reaction is seen in the synthesis of novel dipeptide amidines, where this compound is used to perform an alkylation step in the construction of thrombin inhibitors journals.co.za.

Table 3: Example of Enolate Alkylation

| Nucleophile Precursor | Base | Electrophile | Product |

| Cyclohexanone | Lithium diisopropylamide (LDA) | This compound | 2-(2-(Cyclohexyloxy)-2-oxoethyl)cyclohexan-1-one |

| Diethyl malonate | Sodium ethoxide | This compound | Diethyl 2-(2-(cyclohexyloxy)-2-oxoethyl)malonate |

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. The key reagent in this reaction is a phosphorus ylide, also known as a Wittig reagent. These ylides are typically prepared from the corresponding phosphonium (B103445) salt by deprotonation with a strong base.

This compound is an ideal starting material for the synthesis of a specific class of stabilized Wittig reagents. The first step involves the reaction of this compound with a phosphine (B1218219), most commonly triphenylphosphine. This is a classic SN2 reaction where the phosphorus atom acts as the nucleophile, displacing the bromide ion to form a phosphonium salt.

The resulting (2-(cyclohexyloxy)-2-oxoethyl)triphenylphosphonium bromide is the direct precursor to the Wittig reagent. Due to the electron-withdrawing nature of the adjacent ester group, the α-proton of this salt is acidic and can be removed with a moderately strong base (like sodium hydride or potassium carbonate) to generate a stabilized ylide. This ylide can then react with aldehydes or ketones to produce α,β-unsaturated esters, which are valuable intermediates in many synthetic sequences.

Table 4: Synthesis of a Wittig Reagent Precursor and Ylide

| Step | Reactants | Reagent/Base | Product |

| 1. Salt Formation | This compound, Triphenylphosphine | - | (2-(Cyclohexyloxy)-2-oxoethyl)triphenylphosphonium bromide |

| 2. Ylide Formation | Phosphonium Salt | Strong Base (e.g., n-BuLi) | Cyclohexyl 2-(triphenyl-λ⁵-phosphanylidene)acetate |

Strategic Functionalization in Medicinal Chemistry-Relevant Structures

The introduction of specific functional groups into bioactive scaffolds is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological properties. Alkylating agents are frequently used for this purpose, and this compound represents a potential reagent for introducing a cyclohexylacetoxy moiety onto nucleophilic sites within a drug-like molecule.